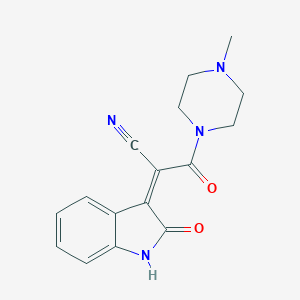
3-(4-Methylpiperazin-1-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Methylpiperazin-1-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile is a complex organic compound that features a piperazine ring, an indole moiety, and a nitrile group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)-3-oxo-2-(2-oxoindolin-3-ylidene)propanenitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis or other methods.
Attachment of the Piperazine Ring: The piperazine ring can be introduced via nucleophilic substitution reactions.
Formation of the Nitrile Group: The nitrile group can be introduced through cyanation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The piperazine ring may undergo substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2,3-dione derivatives, while reduction could produce amine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules.
Biology
In biological research, it might be studied for its potential interactions with biological macromolecules.
Medicine
In medicinal chemistry,
Propriétés
Formule moléculaire |
C16H16N4O2 |
|---|---|
Poids moléculaire |
296.32g/mol |
Nom IUPAC |
(2Z)-3-(4-methylpiperazin-1-yl)-3-oxo-2-(2-oxo-1H-indol-3-ylidene)propanenitrile |
InChI |
InChI=1S/C16H16N4O2/c1-19-6-8-20(9-7-19)16(22)12(10-17)14-11-4-2-3-5-13(11)18-15(14)21/h2-5H,6-9H2,1H3,(H,18,21)/b14-12- |
Clé InChI |
OETQQIZSRQMWBP-OWBHPGMISA-N |
SMILES |
CN1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3NC2=O)C#N |
SMILES isomérique |
CN1CCN(CC1)C(=O)/C(=C\2/C3=CC=CC=C3NC2=O)/C#N |
SMILES canonique |
CN1CCN(CC1)C(=O)C(=C2C3=CC=CC=C3NC2=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















